molecular formula C18H29BrN2O3 B12151328 C18H29BrN2O3

C18H29BrN2O3

Cat. No.: B12151328
M. Wt: 401.3 g/mol
InChI Key: FIGCLBPFTABCJB-UHFFFAOYSA-N
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Description

. This compound is a brominated derivative of phenoxyacetamide, featuring a complex structure with various functional groups, including a bromine atom, an ethoxy group, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-tert-butylacetamide involves multiple steps:

    Bromination: The starting material, a phenol derivative, undergoes bromination to introduce the bromine atom at the desired position.

    Etherification: The brominated phenol is then reacted with an ethylating agent to introduce the ethoxy group.

    Amidation: The ethoxy-substituted bromophenol is then reacted with a propylamine derivative to form the propylamino group.

    Acylation: Finally, the compound undergoes acylation with tert-butylacetyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity. Common reagents used include bromine, ethylating agents, propylamine, and tert-butylacetyl chloride.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propylamino groups.

    Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Products include oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Products include de-brominated derivatives.

    Substitution: Products include substituted derivatives with hydroxyl or amino groups.

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of more complex molecules.
  • Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry:

  • Used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the propylamino group play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-tert-butylacetamide
  • 2-{5-chloro-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-tert-butylacetamide
  • 2-{5-bromo-2-ethoxy-4-[(methylamino)methyl]phenoxy}-N-tert-butylacetamide

Comparison:

  • The presence of the bromine atom in 2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-tert-butylacetamide provides unique reactivity compared to its chloro or methoxy analogs.
  • The propylamino group enhances its binding affinity to biological targets compared to the methylamino analog.
  • The ethoxy group contributes to its solubility and overall chemical stability.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific research applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H29BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

2-bromo-4,7,7-trimethyl-N-(3-morpholin-4-ylpropyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C18H29BrN2O3/c1-16(2)17(3)5-6-18(16,13(19)14(17)22)15(23)20-7-4-8-21-9-11-24-12-10-21/h13H,4-12H2,1-3H3,(H,20,23)

InChI Key

FIGCLBPFTABCJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NCCCN3CCOCC3)C)C

Origin of Product

United States

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